molecular formula C16H17NO4 B14291173 2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol CAS No. 114365-75-2

2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol

Cat. No.: B14291173
CAS No.: 114365-75-2
M. Wt: 287.31 g/mol
InChI Key: ANIAFHGXDQETNP-UHFFFAOYSA-N
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Description

2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol is a chemical compound characterized by the presence of a trimethoxyphenyl group and a phenol group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in 2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the trimethoxyphenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Various substituted phenols and ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trimethoxyphenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol.

    2-Aminophenol: Another precursor used in the synthesis.

    2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}acetic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combination of a trimethoxyphenyl group and a phenol group, which imparts distinct chemical and biological properties

Properties

CAS No.

114365-75-2

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C16H17NO4/c1-19-14-8-11(9-15(20-2)16(14)21-3)10-17-12-6-4-5-7-13(12)18/h4-10,18H,1-3H3

InChI Key

ANIAFHGXDQETNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC=C2O

Origin of Product

United States

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